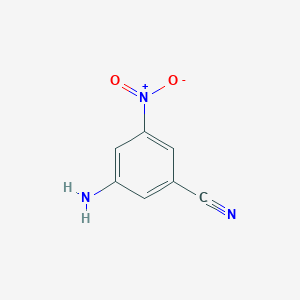

3-Amino-5-nitrobenzonitrile

Descripción general

Descripción

3-Amino-5-nitrobenzonitrile is an organic compound with the molecular formula C7H5N3O2. It is a derivative of benzonitrile, characterized by the presence of an amino group at the third position and a nitro group at the fifth position on the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Amino-5-nitrobenzonitrile can be synthesized through the reduction of 3,5-dinitrobenzonitrile. The process involves the following steps :

- Dissolve 3,5-dinitrobenzonitrile in methanol.

- Add concentrated hydrochloric acid and iron powder to the solution.

- Stir the mixture at room temperature for 30 minutes.

- Concentrate the mixture and treat the residue with water.

- Collect the resulting solid product by filtration.

Industrial Production Methods: Industrial production methods for this compound typically involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-5-nitrobenzonitrile undergoes various chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

Reduction: Iron powder and hydrochloric acid in methanol at room temperature.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Reduction: 3,5-Diaminobenzonitrile.

Substitution: Various substituted benzonitrile derivatives.

Aplicaciones Científicas De Investigación

3-Amino-5-nitrobenzonitrile has several applications in scientific research:

Biology: It serves as a building block for the synthesis of biologically active molecules.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Amino-5-nitrobenzonitrile involves its reactivity due to the presence of both amino and nitro groups. The amino group can act as a nucleophile, while the nitro group can undergo reduction or participate in electron-withdrawing interactions. These properties make it a versatile compound in various chemical reactions.

Comparación Con Compuestos Similares

- 2-Amino-5-nitrobenzonitrile

- 4-Amino-3-nitrobenzonitrile

- 2-Cyano-4-nitroaniline

Comparison: 3-Amino-5-nitrobenzonitrile is unique due to the specific positioning of the amino and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .

Actividad Biológica

3-Amino-5-nitrobenzonitrile (CAS: 10406-92-5) is a chemical compound that has garnered attention for its potential biological activities, particularly due to its structural characteristics that suggest a range of pharmacological applications. This article explores the biological activity of this compound, emphasizing its synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 163.13 g/mol

- LogP : 2.15 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 95.63 Ų

The compound features an amino group and a nitro group attached to a benzonitrile structure, which is conducive to various interactions with biological targets.

Synthesis Methods

This compound can be synthesized through several methods, including:

- Microwave-Assisted Synthesis : This method allows for rapid and efficient synthesis by using microwave irradiation to enhance reaction rates and yields.

- Conventional Heating : Traditional methods involve heating under reflux conditions with appropriate solvents and reagents.

These methods not only improve yield but also reduce the time required for synthesis, making it more accessible for further biological evaluation.

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, amidine derivatives have been noted for their anti-HIV and anticancer properties, suggesting that this compound may also possess similar effects due to its amidine-like structure .

A study highlighted the potential of related compounds in inhibiting PIM kinases (PIM1, PIM2, and PIM3), which are implicated in tumorigenesis. Compounds targeting these kinases have shown promise in cancer therapy, indicating that this compound could be explored as a therapeutic agent against various cancers .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated in the context of its structural analogs. Compounds featuring similar nitro and amino functionalities have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the nitro group is often linked to enhanced antimicrobial efficacy .

Structure-Activity Relationship (SAR)

A comprehensive analysis of the SAR for compounds related to this compound reveals that modifications at specific positions on the aromatic ring can significantly influence biological activity. For example:

| Compound | Activity Type | Observed Effect |

|---|---|---|

| This compound | Anticancer | Potential inhibition of PIM kinases |

| Related Amidines | Antiviral/Anticancer | Effective against HIV and various cancers |

| Nitro-substituted analogs | Antimicrobial | Significant inhibition of bacterial growth |

This table highlights the importance of structural modifications in enhancing biological efficacy.

Pharmacological Studies

Pharmacological evaluations have shown that compounds similar to this compound can inhibit cell proliferation in cancer cell lines, suggesting potential applications in cancer treatment. In vitro studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Propiedades

IUPAC Name |

3-amino-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCQBJWMDPBFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459367 | |

| Record name | 3-Amino-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10406-92-5 | |

| Record name | 3-Amino-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.